5'-O-Dimethoxytrityl-N2-(N,N-dimethylaminomethylene)-8-aza-7-deaza-2'-deoxyguanosine
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Overview
Description
5’-O-Dimethoxytrityl-N2-(N,N-dimethylaminomethylene)-8-aza-7-deaza-2’-deoxyguanosine is a modified nucleoside used primarily in the synthesis of oligonucleotides. This compound is a derivative of deoxyguanosine, where the guanine base is modified to include a dimethoxytrityl (DMT) protecting group at the 5’-hydroxyl position and a dimethylaminomethylene group at the N2 position. These modifications enhance the stability and facilitate the synthesis of oligonucleotides, which are essential in various fields of research, including genetics, molecular biology, and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-Dimethoxytrityl-N2-(N,N-dimethylaminomethylene)-8-aza-7-deaza-2’-deoxyguanosine typically involves multiple steps:
Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group of deoxyguanosine is protected using dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine.
Modification of the N2 Position: The N2 position of the guanine base is modified by reacting with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to introduce the dimethylaminomethylene group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves careful control of reaction parameters such as temperature, solvent choice, and reaction time to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Substitution: The dimethoxytrityl group can be selectively removed under acidic conditions, allowing for further functionalization of the nucleoside.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Substitution: Acidic conditions using trichloroacetic acid (TCA) or dichloroacetic acid (DCA) are employed to remove the dimethoxytrityl group.
Major Products Formed
Oxidation Products: Various oxidized forms of the nucleoside.
Substitution Products: Deprotected nucleosides that can be further modified for oligonucleotide synthesis.
Scientific Research Applications
5’-O-Dimethoxytrityl-N2-(N,N-dimethylaminomethylene)-8-aza-7-deaza-2’-deoxyguanosine is widely used in scientific research:
Mechanism of Action
The mechanism of action of 5’-O-Dimethoxytrityl-N2-(N,N-dimethylaminomethylene)-8-aza-7-deaza-2’-deoxyguanosine involves its incorporation into oligonucleotides. The dimethoxytrityl group protects the 5’-hydroxyl group during synthesis, preventing unwanted side reactions. The dimethylaminomethylene group at the N2 position enhances the stability of the nucleoside and facilitates its incorporation into oligonucleotides. Once incorporated, these modified oligonucleotides can interact with specific nucleic acid sequences, enabling various applications in research and therapy .
Comparison with Similar Compounds
Similar Compounds
5’-O-Dimethoxytrityl-N2-dimethylformamidine-2’-deoxyguanosine: Similar in structure but lacks the 8-aza-7-deaza modification.
5’-O-Dimethoxytrityl-N2-(dimethylaminomethylene)-2’-deoxyguanosine: Similar but without the 8-aza-7-deaza modification.
Uniqueness
The uniqueness of 5’-O-Dimethoxytrityl-N2-(N,N-dimethylaminomethylene)-8-aza-7-deaza-2’-deoxyguanosine lies in its 8-aza-7-deaza modification, which provides enhanced stability and unique properties compared to other similar compounds. This modification allows for more efficient synthesis and incorporation into oligonucleotides, making it a valuable tool in various scientific and industrial applications .
Properties
IUPAC Name |
N'-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-N,N-dimethylmethanimidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N6O6/c1-39(2)21-35-33-37-31-27(32(42)38-33)19-36-40(31)30-18-28(41)29(46-30)20-45-34(22-8-6-5-7-9-22,23-10-14-25(43-3)15-11-23)24-12-16-26(44-4)17-13-24/h5-17,19,21,28-30,41H,18,20H2,1-4H3,(H,37,38,42)/b35-21+/t28-,29+,30+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLQHIMCIGNWCE-XNDBAUOJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NC2=C(C=NN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)C(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=NC2=C(C=NN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)C(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36N6O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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